molecular formula C18H15N5O6S2 B1678005 Necrosulfonamide CAS No. 432531-71-0

Necrosulfonamide

Cat. No. B1678005
M. Wt: 461.5 g/mol
InChI Key: FNPPHVLYVGMZMZ-XBXARRHUSA-N
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Description

Necrosulfonamide (NSA) is a potent, selective necroptosis inhibitor . It inhibits mixed lineage kinase domain-like protein (MLKL), and blocks necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation . It has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .


Molecular Structure Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 . Its molecular weight is 461.47 .


Chemical Reactions Analysis

Necrosulfonamide is known to inhibit necroptosis, a form of programmed cell death . It does this by selectively targeting the mixed lineage kinase domain-like protein (MLKL) .


Physical And Chemical Properties Analysis

Necrosulfonamide has a molecular weight of 461.47 . Its molecular formula is C18H15N5O6S2 .

Scientific Research Applications

Inhibition of Pyroptosis

Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, by directly targeting gasdermin D, the protein responsible for forming pores in the cell membrane during pyroptosis. This inhibition is particularly relevant in the context of sepsis and other inflammatory diseases, suggesting potential therapeutic applications for necrosulfonamide in controlling excessive inflammation and cell death (Rathkey et al., 2018).

Targeting Necroptosis in Disease Models

Necrosulfonamide has been identified as a potent inhibitor of necroptosis, a form of programmed cell death, by selectively targeting the mixed lineage kinase domain-like protein (MLKL). This selective inhibition disrupts the formation of the necrosome complex, offering insights into therapeutic strategies against diseases where necroptosis plays a critical role (Liao et al., 2014).

Neuroprotective Effects in Brain Injury

Research has shown that necrosulfonamide can alleviate acute brain injury caused by intracerebral hemorrhage, highlighting its neuroprotective role. The compound achieves this by reducing neuroinflammation and inhibiting necroptosis, suggesting potential benefits in treating acute neurological injuries (Zhang et al., 2022).

Cardioprotective Effects

Studies on isolated perfused rat hearts subjected to ischemia-reperfusion injury have demonstrated the cardioprotective effects of necrosulfonamide. By inhibiting necroptosis, necrosulfonamide can significantly reduce myocardial infarct size and improve heart function post-injury, offering promising avenues for heart disease treatment (Dmitriev et al., 2016).

Attenuation of Spinal Cord Injury

Necrosulfonamide has been found to attenuate spinal cord injury through the inhibition of necroptosis. By reducing lesions and protecting neurons, this compound shows potential for therapeutic use in treating traumatic spinal cord injuries (Wang et al., 2018).

Safety And Hazards

Users are advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . Users should wear protective clothing, gloves, and eye/face protection .

Future Directions

Necrosulfonamide has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . It is hypothesized that NSA could alleviate acute brain injury and improve behavioral outcomes after Intracerebral Hemorrhage (ICH) .

properties

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrosulfonamide

CAS RN

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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